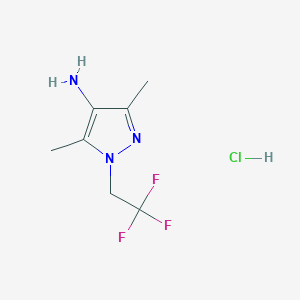
azocan-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azocan-3-amine hydrochloride is a chemical compound with the molecular formula C7H16N2. It is a central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . It is also related to the 8-azabicyclo[3.2.1]octane scaffold .
Molecular Structure Analysis
Azocan-3-amine hydrochloride has a molecular weight of 128.22 . Its molecular formula is C7H16N2 .Chemical Reactions Analysis
While specific chemical reactions involving azocan-3-amine hydrochloride are not detailed in the available literature, amines in general can undergo several types of reactions. These include salt formation, neutralization, reaction with nitrous acid, reactions with ketones and aldehydes, and amide formation .Physical And Chemical Properties Analysis
Azocan-3-amine hydrochloride is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Safety and Hazards
Azocan-3-amine hydrochloride is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Zukünftige Richtungen
Azo compounds, which are related to azocan-3-amine hydrochloride, are excellent candidates for continuous flow manufacturing due to the unstable intermediates and the exothermic and fast reactions used in their synthesis . The further development of integrated continuous flow processes has the potential to help tackle challenges such as scale-up, conversion, product purity, and environmental impact .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for azocan-3-amine hydrochloride involves the reaction of 3-aminopentane with hydrochloric acid in the presence of a catalyst.", "Starting Materials": [ "3-aminopentane", "Hydrochloric acid", "Catalyst" ], "Reaction": [ "Add 3-aminopentane to a reaction flask", "Add hydrochloric acid to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent", "Dry the solid to obtain azocan-3-amine hydrochloride" ] } | |
CAS-Nummer |
2137665-68-8 |
Produktname |
azocan-3-amine hydrochloride |
Molekularformel |
C7H17ClN2 |
Molekulargewicht |
164.7 |
Reinheit |
90 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2-methyl-1H-1,3-benzodiazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6281098.png)

